5-Bromo-2-fluoro-benzaldehyde oxime
CAS No.:
Cat. No.: VC20172863
Molecular Formula: C7H5BrFNO
Molecular Weight: 218.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrFNO |
|---|---|
| Molecular Weight | 218.02 g/mol |
| IUPAC Name | (NE)-N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+ |
| Standard InChI Key | JXINJMATTXHEET-ONNFQVAWSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Br)/C=N/O)F |
| Canonical SMILES | C1=CC(=C(C=C1Br)C=NO)F |
Introduction
5-Bromo-2-fluoro-benzaldehyde oxime is an organic compound with the molecular formula CHBrFNO and a molecular weight of approximately 218.02 g/mol. It is a derivative of benzaldehyde, characterized by the substitution of bromine and fluorine atoms at the 5 and 2 positions of the benzene ring, respectively. The compound features an oxime functional group, which is formed by the reaction of the aldehyde with hydroxylamine.
Synthesis of 5-Bromo-2-fluoro-benzaldehyde oxime
The synthesis of 5-Bromo-2-fluoro-benzaldehyde oxime typically involves several steps, starting with the preparation of 5-Bromo-2-fluorobenzaldehyde. This aldehyde is synthesized through bromination reactions, where bromine is introduced into the benzene ring. The aldehyde is then converted into its oxime form by reacting it with hydroxylamine in a condensation reaction.
Synthesis Steps:
-
Preparation of 5-Bromo-2-fluorobenzaldehyde: This involves the bromination of fluorobenzaldehyde under controlled conditions.
-
Formation of Oxime: The aldehyde is then treated with hydroxylamine to form the oxime derivative.
Reactivity Features:
-
Electron-withdrawing effects: Bromine and fluorine atoms increase the compound's reactivity.
-
Oxime group: Participates in complexation reactions and other chemical transformations.
Potential Applications:
-
Organic Synthesis: Used as a precursor for complex organic molecules.
-
Biochemical Research: Acts as a biochemical reagent due to its reactive functional groups.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-Bromo-2-fluoro-benzaldehyde oxime, differing mainly in their halogen substitution patterns. These compounds can provide insights into how different halogen substitutions affect chemical reactivity and biological activity.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-2-fluorobenzaldehyde | CHBrFO | Similar halogenated benzaldehyde structure |
| 5-Chloro-2-fluorobenzaldehyde | CHClFO | Chlorine instead of bromine |
| 2-Fluorobenzaldehyde | CHFO | Lacks halogen substitution on benzene ring |
| (E)-5-Bromo-2-fluorobenzaldehyde oxime | CHBrFNO | Isomeric form with different spatial arrangement |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume